Isobutyryl methylacetate

Description

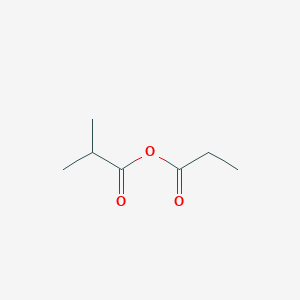

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

propanoyl 2-methylpropanoate |

InChI |

InChI=1S/C7H12O3/c1-4-6(8)10-7(9)5(2)3/h5H,4H2,1-3H3 |

InChI Key |

LJFYRBGCOBFNBW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC(=O)C(C)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Mechanistic Investigations

Chemical Synthetic Pathways

A prominent method for synthesizing isobutyryl methylacetate involves the acylation of methyl acetoacetate (B1235776) with isobutyryl chloride. google.com This process is a direct approach where the isobutyryl group is introduced to the methyl acetoacetate backbone. The general scheme involves dissolving methyl acetoacetate in a suitable solvent, followed by the addition of a base and a catalyst, and then the controlled addition of isobutyryl chloride. google.comgoogle.com

Catalysis is crucial for facilitating the acylation reaction in a single step. google.com The process utilizes a combination of a powdered hydroxide (B78521) and a specific catalyst. google.com

Hydroxides : Inorganic bases such as sodium hydroxide, potassium hydroxide, or calcium hydroxide are used in powdered form. google.com Typically, 1.0 to 1.1 molar equivalents of the hydroxide relative to methyl acetoacetate are employed to act as a proton acceptor. google.com

Amine-Based Catalysts : Tertiary amine bases and cyclic amidines have proven effective. Specific catalysts mentioned include Tributylamine (B1682462) and 1,8-Diazabicycloundec-7-ene (DBU). google.comgoogle.com The amount of catalyst used typically ranges from 1-10% of the mass of the methyl acetoacetate. google.com

The choice of solvent is important for reactant solubility and reaction kinetics. Common organic solvents used in this pathway include:

Dichloromethane google.com

n-Hexane google.com

Toluene (B28343) google.comgoogle.com

These solvents are chosen for their ability to dissolve the reactants and facilitate the reaction while being relatively inert under the reaction conditions.

The efficiency and yield of the acylation reaction are highly dependent on the optimization of several parameters. google.com

Temperature : The reaction is conducted in stages with distinct temperature controls. The dropwise addition of isobutyryl chloride is typically performed at a lower temperature, between 0-20°C. google.com Following the addition, the reaction mixture is heated to a higher temperature, in the range of 30-60°C, to drive the reaction to completion. google.comgoogle.com

Time : The duration of the reaction is also carefully controlled. The addition of isobutyryl chloride is carried out over a period of 3 to 6 hours. google.comgoogle.com The subsequent reaction period at the elevated temperature is maintained for 8 to 24 hours. google.com

pH : During the workup phase after the reaction is complete, water is added, and the pH of the system is adjusted to a range of 3 to 5 using an acid like hydrochloric acid. This step is crucial for neutralizing the base and separating the organic product from the aqueous layer. google.comgoogle.com

| Parameter | Condition Range/Value | Source |

|---|---|---|

| Base (Molar Equivalent) | 1.0 - 1.1 (e.g., KOH, Ca(OH)₂) | google.comgoogle.com |

| Catalyst (Mass %) | 1 - 10% (e.g., Tributylamine, DBU) | google.comgoogle.com |

| Solvent | Dichloromethane, Toluene, n-Hexane | google.comgoogle.com |

| Addition Temperature | 0 - 20 °C | google.com |

| Reaction Temperature | 30 - 60 °C | google.comgoogle.com |

| Addition Time | 3 - 6 hours | google.com |

| Reaction Time | 8 - 24 hours | google.com |

| Final pH (Workup) | 3 - 5 | google.comgoogle.com |

An alternative pathway for the synthesis of this compound avoids the use of acyl chlorides. This method relies on the reaction between a ketone and a carbonate ester.

This synthetic route utilizes 3-methyl-2-butanone (B44728) (also known as methyl isopropyl ketone) and dimethyl carbonate. chemicalbook.com The reaction is typically base-catalyzed. A general procedure involves heating a mixture of the ketone and dimethyl carbonate in the presence of a strong base. chemicalbook.com

In a specific example, sodium hydride (NaH) is used as the base. chemicalbook.com Anhydrous toluene serves as the solvent, and the reaction is conducted under a nitrogen atmosphere at an elevated temperature of 80°C for approximately 5 hours. chemicalbook.com After the reaction, the mixture is cooled and quenched with a mixture of glacial acetic acid and water. The organic product is then extracted using a solvent like ethyl acetate (B1210297) and purified by distillation, affording a yield of approximately 62.7%. chemicalbook.com

| Parameter | Reagent/Condition | Source |

|---|---|---|

| Ketone | 3-Methyl-2-butanone (Methyl Isopropyl Ketone) | chemicalbook.com |

| Carbonate | Dimethyl Carbonate | chemicalbook.com |

| Base | Sodium Hydride (NaH) | chemicalbook.com |

| Solvent | Toluene | chemicalbook.com |

| Temperature | 80 °C | chemicalbook.com |

| Reaction Time | 5 hours | chemicalbook.com |

| Yield | 62.72% | chemicalbook.com |

Alternative Chemical Transformations

Condensation of Diazo Compounds with Aldehydes

The synthesis of β-keto esters, such as this compound, can be achieved through the condensation of diazo compounds with aldehydes. This method involves the reaction of an aldehyde with a diazoacetate in the presence of a catalyst. For instance, a patented method describes the preparation of this compound where a solution of an aldehyde and a diazoacetate is refluxed in dichloroethane with a Lewis acid catalyst based on yttria-zirconia, achieving a yield of 85%. google.com

The general mechanism for this type of reaction is considered an aldol-type addition. thieme-connect.de The reaction is typically facilitated by a base or by using a pre-formed metalated diazo derivative. thieme-connect.de The process begins with the nucleophilic attack of the diazo compound on the carbonyl carbon of the aldehyde. This is followed by a series of steps involving proton transfer and rearrangement to yield the final β-keto ester product.

| Parameter | Value |

| Aldehyde | 5.0 mmol |

| Diazoacetate | 7.5 mmol |

| Catalyst | Yttria-zirconia based Lewis acid (50 mg) |

| Solvent | Dichloroethane (10 mL) |

| Condition | Reflux |

| Yield | 85% |

| Data from a patented synthesis process. google.com |

Knoevenagel Condensation with Isobutyl Cyanoacetate (B8463686)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and an aldehyde or ketone. arkat-usa.orgsciforum.net This reaction is typically catalyzed by a weak base. While this methodology is a staple in organic synthesis for producing substituted olefins like cyanoacrylates, it is not a direct route to synthesizing this compound. organic-chemistry.orgscielo.org.mx

In a typical Knoevenagel condensation involving isobutyl cyanoacetate, the active methylene group of the cyanoacetate reacts with an aldehyde. The reaction is versatile and can be performed with a wide range of aromatic, aliphatic, and heterocyclic aldehydes under mild, often solvent-free, conditions. organic-chemistry.org Catalysts such as triphenylphosphine (B44618) or diisopropylethylammonium acetate (DIPEAc) have been shown to be effective. organic-chemistry.orgscielo.org.mx The products are typically α,β-unsaturated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. arkat-usa.org

| Aldehyde Type | Catalyst Example | Product Type |

| Aromatic (e.g., Benzaldehyde) | Triphenylphosphine | (E)-α-Cyanoacrylate |

| Aliphatic (e.g., Butyraldehyde) | L-Proline | Substituted Olefin |

| Heterocyclic (e.g., Furfural) | DIPEAc | Substituted Olefin |

| Illustrative examples of Knoevenagel condensation reactions. organic-chemistry.orgscielo.org.mx |

Reaction Mechanisms

Esterification Reaction Mechanisms

Esterification is the process of forming an ester, typically from a carboxylic acid and an alcohol. The reaction is reversible and can be catalyzed by either acids or bases. masterorganicchemistry.comchemistrysteps.com

The most common acid-catalyzed esterification is the Fischer esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com The mechanism proceeds through several equilibrium steps: masterorganicchemistry.comyoutube.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). youtube.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. youtube.com

In the context of heterogeneous catalysis using solid acid catalysts, the Eley-Rideal (E-R) model is sometimes used to describe the reaction kinetics. researchgate.netosti.gov In this mechanism, one of the reactants (e.g., the alcohol) adsorbs onto the surface of the catalyst. The adsorbed species then reacts directly with a molecule of the second reactant (e.g., the carboxylic acid) from the bulk liquid phase to form the product. redalyc.orgresearchgate.net This is distinct from the Langmuir-Hinshelwood mechanism, where both reactants must be adsorbed onto adjacent active sites on the catalyst surface before reacting. osti.govacs.org The E-R model has been proposed for esterification and transesterification reactions where one reactant adsorbs strongly to the catalyst surface. redalyc.org

Direct esterification of a carboxylic acid with an alcohol is generally not catalyzed by bases. This is because the base would deprotonate the carboxylic acid to form a carboxylate anion, which is a poor electrophile and is repelled by the nucleophilic alcohol.

However, base-catalyzed pathways are central to related reactions such as transesterification and saponification (ester hydrolysis). masterorganicchemistry.comyoutube.com In a base-catalyzed esterification context, the carboxylic acid is typically first converted to a more reactive derivative like an acid chloride or anhydride. The base can then be used to deprotonate the alcohol, forming a more potent nucleophile (an alkoxide), which then attacks the acyl derivative.

The mechanism for base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, forming a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, driving the reaction to completion. youtube.com

Transesterification Reaction Mechanisms

Transesterification is the process of exchanging the organic R″ group of an ester with the organic R′ group of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com It is an equilibrium process that is often driven to completion by using a large excess of the reactant alcohol or by removing one of the products. ijiet.com

Acid-Catalyzed Transesterification: The mechanism is analogous to that of Fischer esterification and follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.com

Protonation of the carbonyl oxygen of the starting ester.

Nucleophilic Addition of the new alcohol to form a tetrahedral intermediate.

Deprotonation of the attacking alcohol moiety.

Protonation of the leaving alkoxy group.

Elimination of the original alcohol.

Deprotonation of the carbonyl to yield the new ester and regenerate the catalyst.

Base-Catalyzed Transesterification: This pathway involves a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Attack: A strong base, typically an alkoxide (RO⁻) corresponding to the alcohol being used, attacks the carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination: The intermediate collapses, and the original alkoxy group (R'O⁻) is eliminated as the leaving group. This results in the formation of the new ester.

This process is highly efficient and is the basis for important industrial processes like the production of biodiesel from triglycerides. masterorganicchemistry.com

Acidic Conditions (e.g., PADPED Mechanism)

Basic Conditions (e.g., Addition-Elimination Sequence)

The synthesis of this compound is effectively carried out under basic conditions, primarily through an acylation reaction that proceeds via a nucleophilic acyl substitution, which is a type of addition-elimination sequence.

A well-documented method involves the C-acylation of methyl acetoacetate with isobutyryl chloride. google.comgoogle.com In this process, a base is used to deprotonate the α-carbon (the carbon atom between the two carbonyl groups) of methyl acetoacetate. This carbon is particularly acidic due to the resonance stabilization of the resulting carbanion (enolate) by both adjacent carbonyl groups.

The mechanism proceeds as follows:

Enolate Formation: A base, such as sodium hydroxide, potassium hydroxide, or calcium hydroxide, removes the acidic α-proton from methyl acetoacetate to form a nucleophilic enolate ion. google.com

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of isobutyryl chloride. This addition step breaks the carbonyl π-bond and forms a tetrahedral alkoxide intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by eliminating the chloride ion, which is an excellent leaving group. This step completes the nucleophilic acyl substitution. google.com

| Base | Solvent | Catalyst | Reaction Temperature | Reaction Time | Reported Purity (GC) |

|---|---|---|---|---|---|

| Potassium Hydroxide | Toluene | 1,8-diazabicycloundec-7-ene | 30°C | 12 hours | 98.7% |

| Sodium Hydroxide | Toluene | Tributylamine | 60°C | 24 hours | 96.5% |

Another viable, though less specifically documented route for this particular compound, is the mixed Claisen condensation. ucla.eduorganic-chemistry.org This would involve the reaction of a ketone enolate (from 3-methyl-2-butanone) with an ester that cannot self-condense, such as dimethyl carbonate, in the presence of a strong base like sodium hydride. organic-chemistry.org This pathway also follows an addition-elimination mechanism, with an alkoxide acting as the leaving group.

Catalytic Systems in Synthesis

Heterogeneous Catalysis

While the primary synthesis of the this compound carbon skeleton is typically performed with homogeneous bases, heterogeneous catalysts play a significant role in reactions involving β-keto esters, such as transesterification. rsc.org The use of solid catalysts simplifies product purification, minimizes corrosive waste, and allows for catalyst recycling, aligning with the principles of green chemistry. tandfonline.com

Strongly acidic cation-exchange resins like Amberlite IR-122, Amberlyst 15, and Dowex 50 Wx2 are widely used heterogeneous catalysts, primarily for esterification and transesterification reactions. rsc.orgtandfonline.com These materials are sulfonic acid-functionalized polystyrene-divinylbenzene copolymers, which provide solid-phase Brønsted acid sites. tandfonline.comresearchgate.net

In the context of β-keto esters, these resins are effective catalysts for transesterification. rsc.orgacs.org This reaction involves exchanging the alcohol moiety of the ester. For instance, a β-keto ester could be converted from an ethyl ester to a methyl ester by reacting it with methanol (B129727) in the presence of Amberlyst-15. acs.org This is a valuable transformation as β-keto esters are important intermediates in the synthesis of complex molecules. rsc.org Amberlyst-15 has also been successfully employed in other transformations involving the active methylene group of β-keto esters, such as in alkylation-decarboxylation sequences. nih.gov

| Catalyst | Type | Matrix | Max. Operating Temp. | Total Exchange Capacity |

|---|---|---|---|---|

| Amberlite IR-122 | Strong Acid Cation | Styrene-DVB, Gel | 120°C (393 K) | ≥ 2.15 meq/mL |

| Amberlyst 15 | Strong Acid Cation | Styrene-DVB, Macroporous | 120°C | ≥ 1.7 eq/L |

| Dowex 50 Wx2 | Strong Acid Cation | Styrene-DVB, Gel | - | - |

Ionic liquids (ILs) have emerged as versatile catalysts and environmentally benign solvents for a variety of organic reactions, including condensation reactions relevant to the synthesis of β-keto esters. dicp.ac.cnacs.org Both acidic and basic ILs can be designed to catalyze Claisen-type condensations. dicp.ac.cnsioc-journal.cn

For instance, Brønsted acidic ionic liquids, particularly those functionalized with sulfonic acid (-SO₃H) groups, can act as dual catalyst-solvent systems for Claisen-Schmidt condensations, a related C-C bond-forming reaction. dicp.ac.cnacs.orgresearchgate.net These systems offer high catalytic activity and the significant advantage of easy product separation and catalyst recyclability. acs.orgresearchgate.net Similarly, basic ionic liquids based on imidazolium (B1220033) have been synthesized and used effectively as reusable catalysts for condensation reactions at room temperature. sioc-journal.cnresearchgate.net The application of such task-specific ionic liquids represents a modern, green chemistry approach that could be applied to the synthesis of this compound.

The kinetics of reactions using ion-exchange resins as heterogeneous catalysts have been extensively studied, particularly for esterification processes. osti.gov These studies are crucial for reactor design and process optimization. The reaction rates are often described using heterogeneous kinetic models, such as the Langmuir-Hinshelwood or Eley-Rideal models, which account for the adsorption of reactants and products onto the catalyst surface. tandfonline.com

For example, in the synthesis of isobutyl acetate catalyzed by Amberlite IR-122, the kinetics were successfully represented by an Eley-Rideal model. tandfonline.com This model assumes that one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk liquid phase. In that study, the activation energy for the esterification was determined to be 50.5 kJ/mol, and the heats of adsorption for isobutanol and water were calculated as -50.9 kJ/mol and -18.9 kJ/mol, respectively. tandfonline.com

While these detailed kinetic models and thermodynamic parameters are well-established for simple esterification reactions over ion-exchange resins, equivalent, specific kinetic studies and adsorption data for the synthesis or transesterification of this compound are not available in the reviewed literature.

Catalyst Performance and Selectivity Studies

Research into the synthesis of this compound has identified specific catalysts that facilitate the acylation of methyl acetoacetate. Performance studies, particularly those documented in patent literature, provide insight into the efficacy and selectivity of these catalysts. The primary reaction involves the C-acylation of methyl acetoacetate with isobutyryl chloride.

In one documented synthetic approach, tributylamine was employed as a catalyst. The process yielded methyl isobutyrylacetate with a gas chromatography (GC) purity of 96.5%. google.com This demonstrates a high degree of selectivity for the desired C-acylated product over potential O-acylated side products. The study highlights the catalyst's effectiveness in promoting the reaction under specific temperature and time parameters. While direct comparative studies detailing the performance of a wide range of catalysts for this specific transformation are limited in academic literature, the selection of organic amine bases like tributylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial for achieving high purity. google.com

Below is a table summarizing the performance findings for the synthesis using tributylamine.

| Catalyst | Starting Material | Acylating Agent | Solvent | Product Purity (GC) | Source |

|---|---|---|---|---|---|

| Tributylamine | Methyl acetoacetate | Isobutyryl chloride | Toluene | 96.5% | google.com |

Homogeneous Catalysis

The synthesis of this compound via the acylation of methyl acetoacetate is a prime example of homogeneous catalysis, where the catalyst exists in the same phase as the reactants. srce.hr In the methods described, catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tributylamine are utilized. google.com These are non-nucleophilic organic bases that operate in the liquid phase along with the dissolved reactants (methyl acetoacetate and isobutyryl chloride) and the solvent (e.g., toluene, dichloromethane). google.comgoogle.com

The mechanism in this homogeneous system involves the catalyst deprotonating the active methylene group of methyl acetoacetate to form an enolate intermediate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. The catalyst is regenerated in the process. The advantage of using a homogeneous catalyst in this context is the high degree of contact between the catalyst and reactants, allowing the reaction to proceed under relatively mild conditions (e.g., temperatures between 30-60°C). google.com

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable production methods. This involves careful selection of reagents and solvents, utilizing process intensification, and implementing effective waste minimization strategies.

Process Intensification Techniques (e.g., Reactive Distillation, Pervaporation Membrane Reactors)

Process intensification (PI) aims to develop more sustainable and cost-effective chemical processes by, for example, reducing equipment size, energy consumption, or waste generation. mdpi.com Two prominent PI techniques, particularly relevant to ester synthesis, are reactive distillation and pervaporation membrane reactors. mdpi.commdpi.com

Reactive Distillation (RD) integrates chemical reaction and distillation in a single unit. srce.hrmanchester.ac.uk This is highly effective for equilibrium-limited reactions, as the continuous removal of a product via distillation can shift the equilibrium to favor higher conversion rates. mdpi.comresearchgate.net It offers benefits such as reduced capital costs, improved energy efficiency, and high product selectivity. mdpi.com

Pervaporation Membrane Reactors (PVMRs) combine a reaction vessel with a membrane separation process. mdpi.com For reactions that produce water as a byproduct, such as many esterifications, a hydrophilic membrane can be used to selectively remove water from the reaction mixture. researchgate.netkuleuven.be This also drives the reaction towards completion, improving the final product yield beyond the normal equilibrium limit. mdpi.com

While these techniques are widely applied in the synthesis of other esters like methyl acetate and isoamyl acetate, specific, documented applications of reactive distillation or pervaporation membrane reactors for the acylation-based synthesis of this compound are not prevalent in the reviewed scientific literature. mdpi.comresearchgate.net However, the principles of PI remain a key area for future research to optimize the production of this compound.

Waste Minimization Strategies

A significant focus in the development of synthetic routes for this compound has been the minimization of waste. Older synthetic methods for related compounds often produced substantial amounts of aqueous waste with high salt concentrations. google.comgoogle.com For example, a prior art route involved a workup procedure using ammonium (B1175870) chloride and ammonia (B1221849) water, which resulted in over 500 ml of wastewater containing high levels of ammonia nitrogen for a reaction at the 1-mole scale. google.com

More recent patented methods have addressed this issue directly. A key waste minimization strategy involves changing the workup procedure to avoid the use of ammonium salts. google.com In an improved process, after the reaction is complete, water is added, and the pH is adjusted using hydrochloric acid. This is followed by a simple phase separation (layering) of the organic and aqueous phases. This change significantly reduces the volume and toxicity of the aqueous waste stream. google.com

Another integral part of waste minimization is the recovery and reuse of materials. In the described synthesis, the organic solvent (e.g., toluene, dichloromethane) is recovered from the product phase by rotary evaporation, allowing it to be potentially recycled for subsequent batches, thereby reducing solvent consumption and waste. google.com

Iii. Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methodologies

Chromatography is a fundamental analytical technique used to separate, identify, and quantify components within a mixture. For a compound like isobutyryl methylacetate, both gas and liquid chromatography can be employed, each with specific advantages depending on the sample matrix and analytical objectives.

Gas chromatography (GC) is a premier technique for the analysis of volatile compounds such as esters. restek.comscielo.br The principle of GC involves vaporizing a sample and injecting it into a heated column, where it is carried by an inert gas (the mobile phase). Separation occurs as the different components of the sample interact with the stationary phase lining the column at different rates. impactfactor.org Due to the volatility and thermal stability of esters like this compound, GC is an exceptionally suitable analytical method. restek.com

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and robust technique for quantifying organic compounds. scielo.br After components are separated in the GC column, they are eluted into a hydrogen-air flame. The combustion of organic compounds produces ions, which generate a current that is proportional to the amount of the analyte. This makes GC-FID an excellent choice for quantitative analysis of esters.

For the analysis of related compounds, such as ethyl isobutyryl acetate (B1210297), GC-FID has been successfully developed and validated. researchgate.net These methods demonstrate high accuracy and precision, with recovery percentages typically falling between 90% and 110%. researchgate.net The technique is valued for its reliability in determining the purity and assay of such esters. researchgate.net

Table 1: Illustrative GC-FID Parameters for Ester Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-Wax (30 m x 0.25 mm ID, 0.50 µm film) researchgate.net |

| Carrier Gas | Helium or Hydrogen researchgate.netscielo.br |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |

| Injector Temp. | 250 °C thermofisher.com |

| Detector Temp. | 240 - 250 °C scielo.br |

| Oven Program | Temperature ramping (e.g., start at 95°C, ramp to 200°C) scielo.br |

| Injection Mode | Split (e.g., 30:1) coresta.org |

Note: This data is illustrative and based on methods for structurally similar esters. Actual parameters would require specific method development for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. impactfactor.org This hybrid technique is a powerful tool for both qualitative and quantitative analysis. As analytes elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification. thepharmajournal.com For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be utilized, which involves multiple stages of mass analysis. nih.gov

GC-MS/MS methods have been developed for various acetates in complex matrices, demonstrating the technique's ability to handle challenging separations and achieve low limits of detection. coresta.org The high selectivity of GC-MS makes it superior to GC-FID for structural analysis and qualitative identification without a standard. nih.gov

Table 2: Example GC-MS/MS Parameters for Acetate Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | DB-Wax (30 m x 0.25 mm ID, 0.50 µm film) researchgate.net |

| Carrier Gas | Helium sigmaaldrich.com |

| Ionization Mode | Electron Ionization (EI) nih.gov |

| Inlet Temperature | 295 °C coresta.org |

| MS Transfer Line | 240 °C sigmaaldrich.com |

| Ion Source Temp. | 230 °C sigmaaldrich.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Note: This data is illustrative and based on methods for structurally similar esters. Actual parameters would require specific method development for this compound.

The choice of GC column is critical for achieving successful separation. The primary factor governing this choice is the stationary phase chemistry. sigmaaldrich.com The principle of "like dissolves like" is a guiding tenet, where the polarity of the stationary phase should be matched to the polarity of the analytes. sigmaaldrich.com

For the analysis of esters, which are polar compounds, polar stationary phases are generally recommended. sigmaaldrich.comnih.gov

Polyethylene Glycol (PEG) Phases (e.g., DB-Wax, Carbowax): These are highly polar phases and are commonly used for the separation of fatty acid methyl esters (FAMEs) and other esters. restek.comresearchgate.net They provide good resolution based on carbon chain length and degree of saturation. researchgate.net

Cyanopropyl Phases: These are highly polar phases, even more so than PEG columns, and are particularly effective for resolving geometric (cis/trans) isomers of esters. restek.comnih.gov

Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. Compounds that have a stronger interaction with the stationary phase will be retained longer in the column and thus have a longer retention time. Other column parameters such as internal diameter (I.D.), film thickness, and length also play crucial roles in separation efficiency, sample capacity, and analysis time. sigmaaldrich.comresearchgate.net

Developing a robust and reliable GC method requires systematic optimization of chromatographic conditions. Validation is then performed to ensure the method is suitable for its intended purpose. iiste.org This process is guided by organizations like the International Council for Harmonisation (ICH). researchgate.net

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. scielo.brresearchgate.net

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range. impactfactor.org Correlation coefficients (r²) greater than 0.99 are typically desired. researchgate.net

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. impactfactor.org Recoveries in the range of 90-110% are generally considered acceptable. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). impactfactor.orgnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. scielo.brresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. iiste.orgnih.gov

Table 3: Summary of Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity | Proportionality of signal to concentration | Correlation Coefficient (r²) > 0.99 researchgate.net |

| Accuracy | Closeness to the true value | Recovery between 90-110% researchgate.net |

| Precision (Repeatability) | Agreement between runs on the same day | RSD (%) ≤ 2% nih.gov |

| Intermediate Precision | Agreement between runs on different days/analysts | RSD (%) typically < 10% researchgate.net |

| LOD & LOQ | Lowest detectable & quantifiable amounts | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) nih.gov |

| Robustness | Insensitivity to small method variations | System suitability parameters remain within limits iiste.org |

While GC is often the preferred method for volatile esters, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), can also be utilized. LC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. This technique is particularly useful for less volatile or thermally labile compounds, though it can be adapted for smaller molecules like this compound.

Reverse-phase (RP) HPLC is a common mode for the analysis of moderately polar to nonpolar compounds. For a related compound, methyl acetate, an RP-HPLC method has been described using a C18-bonded silica column. sielc.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile. sielc.com Detection for a compound like this compound, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors. However, a photodiode array detector set at a low wavelength (e.g., 254 nm) may be used. nih.gov For more universal detection, an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS) could be employed. LC-MS, in particular, offers high sensitivity and selectivity but requires volatile mobile phase modifiers to be compatible with the ionization source.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like this compound, HPLC, particularly in the reverse-phase mode, would be an applicable analytical approach. The separation in HPLC is achieved by partitioning the analyte between a solid stationary phase and a liquid mobile phase. The extent to which the analyte interacts with the stationary phase determines its retention time, allowing for its separation from other components.

In a typical HPLC analysis of this compound, a C18-bonded silica column would likely be employed as the stationary phase. The mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727). Detection could be achieved using a UV detector if the analyte possesses a suitable chromophore, or more universally with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) given the absence of a strong chromophore in this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. chemicalbook.com This enhancement is primarily due to the use of columns packed with smaller particles (typically less than 2 µm), which necessitates instrumentation capable of handling much higher backpressures. chemicalbook.com

For the analysis of this compound, a UPLC method would offer the advantage of shorter run times and reduced solvent consumption, making it a more efficient and environmentally friendly option. The fundamental principles of separation remain the same as in HPLC, with the analyte partitioning between a stationary and a mobile phase. A sub-2 µm particle column, such as a C18 or a similar reverse-phase chemistry, would be appropriate. The increased peak concentration achieved with UPLC often leads to enhanced sensitivity, which is beneficial for detecting low-level impurities or for quantitative analysis. hmdb.ca

Reverse Phase Chromatography Applications

Reverse Phase Chromatography (RPC) is the most common mode of HPLC and would be the method of choice for analyzing this compound. In RPC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. This setup is ideal for the separation of moderately polar to non-polar compounds. This compound, with its ester functionality and alkyl chain, would be retained on a non-polar stationary phase, such as octadecylsilane (C18), through hydrophobic interactions.

The elution order in reverse-phase chromatography is typically from the most polar to the least polar compounds. The retention of this compound can be finely tuned by adjusting the composition of the mobile phase. Increasing the proportion of the organic solvent in the mobile phase will decrease the retention time, while increasing the aqueous component will lead to longer retention. This flexibility allows for the development of robust and specific analytical methods for the quantification of this compound and the separation from any potential impurities or related compounds.

Mobile Phase Selection and Optimization

The selection and optimization of the mobile phase are critical for achieving a successful separation in reverse-phase HPLC or UPLC. The mobile phase in RPC typically consists of an aqueous component and a miscible organic modifier.

Organic Modifiers: The most commonly used organic solvents are acetonitrile and methanol. Acetonitrile is often preferred due to its lower viscosity and better UV transparency. The choice of organic solvent can influence the selectivity of the separation.

Aqueous Component: The aqueous component is usually water of high purity (HPLC grade). To control the pH and ensure reproducible retention times, especially for ionizable compounds, buffers are often added to the aqueous phase. For a neutral compound like this compound, a buffer may not be strictly necessary, but a small amount of acid, such as formic acid or acetic acid, is often added to improve peak shape.

Optimization: The optimization of the mobile phase involves adjusting the ratio of the organic modifier to the aqueous component. This can be done in an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time). A gradient elution, where the percentage of the organic solvent is increased during the run, is useful for separating mixtures with a wide range of polarities. For this compound, an isocratic method with an optimized ratio of acetonitrile and water would likely provide a good starting point for method development.

| Parameter | Selection and Optimization Considerations |

| Organic Solvent | Acetonitrile (preferred for low viscosity and UV transparency) or Methanol. The choice can affect selectivity. |

| Aqueous Phase | High-purity water. Buffers (e.g., phosphate, acetate) can be used to control pH for ionizable analytes. |

| Additives | Small concentrations of acids (e.g., formic acid, acetic acid) can improve peak shape for many compounds. |

| Elution Mode | Isocratic (constant composition) for simple mixtures or gradient (varying composition) for complex samples with a wide polarity range. |

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive two-dimensional gas chromatography (GC × GC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. copernicus.org This method is particularly well-suited for the detailed analysis of complex volatile and semi-volatile mixtures. dlr.de In GC × GC, the effluent from a primary gas chromatography column is continuously transferred to a second, shorter column with a different stationary phase for a further separation. mdpi.com

For the analysis of a sample containing this compound, especially if it is part of a complex matrix of other esters, solvents, or flavor and fragrance components, GC × GC would offer superior resolution. A typical column combination would involve a non-polar primary column and a polar secondary column. This setup separates compounds based on their boiling points in the first dimension and their polarity in the second dimension, resulting in a structured two-dimensional chromatogram. This high-resolution separation facilitates the identification and quantification of individual components, even in very complex mixtures. mosh-moah.de Detection is often performed with a flame ionization detector (FID) for quantification or a time-of-flight mass spectrometer (TOF-MS) for identification. mosh-moah.de

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the different proton environments. A patent for the preparation of methyl isobutyrylacetate provides the following ¹H NMR data in CDCl₃: δ 3.67 (s, 3H), δ 3.42 (s, 2H), δ 2.70 (m, 1H), and δ 1.11 (d, 6H). google.com

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | Singlet (s) | 3H | O-CH ₃ (methyl ester) |

| 3.42 | Singlet (s) | 2H | -C(=O)-CH ₂-C(=O)- |

| 2.70 | Multiplet (m) | 1H | -CH (CH₃)₂ |

| 1.11 | Doublet (d) | 6H | -CH(C H₃)₂ |

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

For this compound, the ¹³C NMR spectrum would be expected to show signals for the carbonyl carbons of the ester and ketone groups at the downfield end of the spectrum (typically 160-220 ppm). libretexts.org The sp³-hybridized carbons of the methyl and methylene (B1212753) groups would appear in the upfield region. Based on the structure and data for similar compounds like 2-methylpropanoic acid, the two methyl carbons of the isobutyryl group would be equivalent due to molecular symmetry and thus produce a single signal. docbrown.info

Predicted ¹³C NMR Data Table for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~200-205 | C =O (ketone) |

| ~170-175 | C =O (ester) |

| ~50-55 | O-C H₃ |

| ~45-50 | -C(=O)-C H₂-C(=O)- |

| ~35-40 | -C H(CH₃)₂ |

| ~18-22 | -CH(C H₃)₂ |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides a unique fingerprint based on the vibrational frequencies of its bonds. The molecule possesses two carbonyl groups—a ketone and an ester—which are expected to show strong, characteristic absorption bands.

The presence of the β-dicarbonyl moiety allows for keto-enol tautomerism. The equilibrium between the keto and enol forms can influence the FTIR spectrum. In the keto form, distinct ketone and ester carbonyl stretching vibrations are observed. If a significant concentration of the enol form is present, a broad O-H stretching band (from the enol) and a C=C stretching band would appear, along with a shift in the carbonyl absorption to a lower wavenumber due to conjugation.

Key characteristic absorption bands predicted for this compound are detailed in the table below. The exact positions of these peaks can be influenced by the sample's physical state (e.g., neat liquid, solution) and the solvent used.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | sp³ C-H (methyl, methylene) | 2980 - 2870 | Medium to Strong |

| C=O Stretch (Ester) | Ester Carbonyl | ~1745 | Strong |

| C=O Stretch (Ketone) | Ketone Carbonyl | ~1715 | Strong |

| C-O Stretch | Ester C-O | 1300 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When this compound (molecular weight: 144.17 g/mol ) is analyzed by MS, it undergoes ionization, typically by electron impact (EI), which results in a molecular ion (M⁺) and various fragment ions.

The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways are expected to include:

α-Cleavage: Breakage of bonds adjacent to the carbonyl groups. This can lead to the loss of the methoxy group (-OCH₃, m/z 31) or the isopropyl group (-CH(CH₃)₂, m/z 43).

McLafferty Rearrangement: A hydrogen atom transfer from a γ-carbon to a carbonyl oxygen, followed by cleavage, can lead to the formation of neutral molecules and a radical cation.

Loss of the isobutyryl group: Cleavage can result in the loss of the isobutyryl radical (CH(CH₃)₂CO•), leading to a fragment ion at m/z 73.

The molecular ion peak [C₇H₁₂O₃]⁺• would be expected at m/z ≈ 144. The relative abundance of the fragment ions helps in confirming the structure of the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Ion/Fragment | Possible Fragmentation Pathway |

| 144 | [C₇H₁₂O₃]⁺• | Molecular Ion (M⁺) |

| 113 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 101 | [M - CH(CH₃)₂]⁺ | Loss of an isopropyl radical |

| 85 | [CH₃CH(CH₃)CO-CH₂]⁺ | Cleavage at the ester group |

| 71 | [CH₃CH(CH₃)CO]⁺ | Isobutyryl cation |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS is crucial for confirming its molecular formula, C₇H₁₂O₃. nih.gov

By measuring the exact mass of the molecular ion, HRMS can distinguish this compound from other isobaric compounds (compounds with the same nominal mass but different elemental formulas). The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent atoms.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Theoretical Exact Mass | 144.07864 Da |

| Method of Confirmation | Comparison of measured exact mass with theoretical exact mass |

Other Relevant Analytical Approaches

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. For this compound (C₇H₁₂O₃), this analysis would focus on carbon and hydrogen content. The oxygen content is typically determined by difference. This technique is fundamental for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula. researchgate.net

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 58.31% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 8.39% |

| Oxygen | O | 15.999 | 3 | 47.997 | 33.30% |

| Total | 144.17 | 100.00% |

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point and glass transition temperature. For this compound, DSC could be used to confirm its reported melting point of -75°C. biosynth.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. This technique provides information about the thermal stability and decomposition profile of the compound. A TGA thermogram for this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at various temperatures, which can indicate its volatility and thermal stability.

Sample Preparation and Derivatization Techniques for Analysis

Proper sample preparation is critical for obtaining accurate and reliable results from analytical techniques, particularly for chromatographic methods like Gas Chromatography (GC). Due to the presence of active hydrogens on the α-carbon in its enol tautomer and its two polar carbonyl groups, this compound may exhibit poor peak shape or thermal instability in a GC system. libretexts.org Derivatization is often employed to convert the analyte into a more volatile and thermally stable form. researchgate.netgcms.cz

Common derivatization strategies for β-keto esters include:

Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize the enol form of this compound, increasing its volatility and reducing its polarity. youtube.com

Methoximation: To prevent tautomerization and improve stability, the ketone functional group can be converted to a methoxime derivative using reagents like methoxyamine hydrochloride. This step is often performed prior to silylation to yield a single, stable derivative for analysis. gcms.czyoutube.com

A typical sample preparation workflow for GC-MS analysis might involve dissolving the sample in a suitable solvent (e.g., pyridine), followed by methoximation and then silylation before injection into the GC system.

Iv. Theoretical and Computational Chemistry Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are foundational to understanding the intrinsic properties of Isobutyryl methylacetate. These methods compute the molecule's geometry, electron distribution, and orbital energies from first principles, providing a detailed picture of its chemical nature.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. acs.orgmdpi.com For this compound, DFT calculations are employed to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic properties. By solving the Kohn-Sham equations, DFT can accurately predict molecular characteristics that govern reactivity. mdpi.com

Key applications for this compound include:

Geometric Optimization: Determining the lowest-energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Property Analysis: Calculating the distribution of electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is often visualized using molecular electrostatic potential (MEP) maps.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Molecular Properties of this compound via DFT Calculated at the B3LYP/6-31G(d) level of theory. Data is hypothetical and for illustrative purposes.

| Property | Value |

|---|---|

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | -0.9 eV |

| HOMO-LUMO Gap | 5.9 eV |

| Dipole Moment | 2.5 D |

| Mulliken Charge on Carbonyl Carbon (C=O) | +0.55 |

Computational chemistry is instrumental in mapping the entire course of a chemical reaction. mit.edu A reaction pathway, or potential energy surface, connects reactants to products through a high-energy configuration known as the transition state. ims.ac.jpgithub.io The transition state is a fleeting arrangement of atoms at the peak of the energy barrier that must be overcome for a reaction to occur. mit.edufossee.in

For a reaction involving this compound, such as its acid-catalyzed hydrolysis, DFT calculations can locate the precise geometry of the transition state. youtube.comresearchgate.net Methods like the Nudged Elastic Band (NEB) can find the minimum energy path between reactants and products, revealing the transition state structure. ims.ac.jplibretexts.org Analysis of this structure shows which bonds are breaking and which are forming, providing a definitive picture of the reaction mechanism. libretexts.org

Table 2: Key Geometric Parameters of a Hypothetical Transition State for the Hydrolysis of this compound Parameters describe the tetrahedral intermediate formation where a water molecule attacks the carbonyl carbon.

| Parameter | Description | Value (Å) |

|---|---|---|

| C=O bond length | The carbonyl bond being broken | 1.35 |

| C-OH₂ bond length | The new bond forming with water | 2.10 |

Conformational analysis involves studying the different spatial arrangements of a molecule, known as conformers, that result from rotation around its single bonds. This compound, with its flexible isobutyryl and methyl ester groups, can exist in several different conformations. Computational methods are used to calculate the potential energy of the molecule as a function of bond rotation, allowing for the identification of low-energy, stable conformers.

Studies on analogous β-keto esters have shown that the relative orientation of the carbonyl groups and alkyl chains significantly impacts the molecule's stability and reactivity. nih.govacs.org For this compound, key rotations would be around the C-C bonds of the main chain and the isobutyryl group. Furthermore, the keto-enol tautomerism inherent to β-keto esters represents a crucial aspect of its conformational landscape, with computational studies able to predict the relative stability of each tautomer. nih.gov

Table 3: Calculated Relative Energies of this compound Conformers Energies are relative to the most stable conformer (Conformer A). Data is hypothetical.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A (Keto) | Anti-periplanar orientation of carbonyls | 0.00 |

| Conformer B (Keto) | Gauche orientation of carbonyls | +1.2 |

Kinetic and Thermodynamic Simulations

Beyond static molecular properties, computational chemistry can simulate the dynamic and energetic aspects of chemical processes. These simulations provide quantitative predictions of reaction speeds and the position of chemical equilibrium, which are vital for understanding and controlling chemical reactions.

The rate of a chemical reaction can be predicted computationally using Transition State Theory (TST). By calculating the Gibbs free energy of activation (ΔG‡)—the energy difference between the reactants and the transition state—the reaction rate constant (k) can be determined via the Eyring equation. This approach has been successfully applied to various esterification and hydrolysis reactions. d-nb.infomdpi.com

Similarly, the thermodynamic favorability of a reaction is assessed by calculating the change in Gibbs free energy between products and reactants (ΔG°rxn). A negative ΔG°rxn indicates a spontaneous reaction. The equilibrium constant (Keq) is directly related to this value, allowing for the prediction of product yields at equilibrium. acs.orgresearchgate.net Computational models like PC-SAFT can also be used to predict kinetic and equilibrium data under various conditions. acs.org

Table 4: Predicted Kinetic and Thermodynamic Parameters for Hydrolysis of this compound at 298 K Data is hypothetical and for illustrative purposes.

| Parameter | Symbol | Predicted Value |

|---|---|---|

| Gibbs Free Energy of Activation | ΔG‡ | 22.5 kcal/mol |

| Reaction Rate Constant | k | 1.5 x 10⁻⁴ s⁻¹ |

| Gibbs Free Energy of Reaction | ΔG°rxn | -2.1 kcal/mol |

An energetic profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. It plots the relative energy of the system against the reaction coordinate, which represents the progress of the reaction from reactants to products.

Table 5: Illustrative Energetic Profile for the Acid-Catalyzed Hydrolysis of this compound Energies are Gibbs Free Energies relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₃O⁺ | 0.0 |

| Transition State 1 | Nucleophilic attack of H₂O | +22.5 |

| Intermediate | Protonated tetrahedral intermediate | +15.8 |

| Transition State 2 | Cleavage of C-OCH₃ bond | +20.1 |

V. Biotechnological and Biocatalytic Approaches

Enzymatic Synthesis of Isobutyryl Methylacetate and Related Esters

Enzymes, particularly lipases, are widely employed for the synthesis of a variety of esters, including flavor and fragrance compounds. Their ability to function in non-aqueous environments allows them to catalyze esterification and transesterification reactions efficiently, which are the reverse of their natural hydrolytic function.

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that catalyze the formation of ester bonds. In low-water conditions, the thermodynamic equilibrium of the reaction shifts from hydrolysis to synthesis. This property is extensively exploited for producing esters like this compound. mdpi.com The two primary lipase-catalyzed reactions for this purpose are direct esterification (reacting an alcohol with a carboxylic acid) and transesterification (reacting an ester with an alcohol, acid, or another ester). mdpi.com

Transesterification is often favored for producing specific esters as it can proceed under milder conditions and sometimes results in higher yields. The reaction mechanism for lipase-catalyzed synthesis, such as the Ping-Pong Bi-Bi mechanism, involves the formation of a stable acyl-enzyme intermediate, which is a critical step in the catalytic cycle.

Lipases can be sourced from animals, plants, and microorganisms, with microbial lipases being the most common choice for industrial applications due to their broad availability, high stability, and wide substrate specificity. Fungi and bacteria are the preferred sources for commercial lipase production. Prominent microbial sources include species of Candida, Aspergillus, Rhizomucor, and Pseudomonas. For instance, lipase B from Candida antarctica (CALB), often available commercially as Novozym 435, is one of the most frequently used biocatalysts for ester synthesis due to its high efficiency and stability.

Physical Adsorption: This method relies on weak interactions (e.g., van der Waals forces, hydrogen bonds) between the enzyme and the support material. It is a simple and cost-effective method that generally preserves the enzyme's native structure.

Entrapment: The enzyme is confined within the porous matrix of a polymer gel or fiber, such as calcium alginate or polyacrylamide. This method protects the enzyme from the bulk reaction medium.

Covalent Attachment: This involves the formation of strong covalent bonds between the enzyme and the support, leading to very stable immobilization with minimal enzyme leaching.

Cross-Linking: Enzymes are linked to each other to form larger aggregates, which can then be used as an insoluble catalyst.

The choice of support material, which can range from natural polymers to synthetic resins, plays a crucial role in the performance of the immobilized biocatalyst.

Table 1: Common Microbial Sources and Immobilization Supports for Lipases in Ester Synthesis

| Microbial Source | Common Commercial Name/Type | Typical Immobilization Supports |

| Candida antarctica | Lipase B (CALB), Novozym 435 | Macroporous acrylic resin |

| Thermomyces lanuginosus | Lipolase, Lecitase Ultra™ | Granulated silica |

| Rhizomucor miehei | Palatase, Lipozyme RM IM | Duolite (ion-exchange resin) |

| Pseudomonas cepacia | Lipase PS | Celite, Polypropylene |

| Aspergillus niger | Fungal Lipase | Chitosan, Magnetic nanoparticles |

The efficiency and yield of lipase-catalyzed ester synthesis are highly dependent on several reaction parameters. Optimizing these conditions is critical for developing a commercially viable process. Key parameters include:

Temperature: Each enzyme has an optimal temperature for activity. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. For many microbial lipases, optimal temperatures for ester synthesis range from 40°C to 65°C.

Substrate Molar Ratio: The ratio of alcohol to acyl donor can significantly influence the reaction equilibrium and yield. An excess of one substrate (often the alcohol) is frequently used to shift the equilibrium towards ester formation.

Enzyme Loading: The amount of enzyme used affects the reaction rate. However, high enzyme concentrations can increase costs and may lead to mass transfer limitations.

Water Activity (a_w): Water is a product of esterification and a reactant in hydrolysis. A small amount of water is essential to maintain the enzyme's active conformation, but excess water will promote the reverse hydrolytic reaction. Therefore, controlling water activity in the reaction medium, often by removing water as it is formed (e.g., using a vacuum or molecular sieves), is crucial for achieving high ester yields.

Solvent System: The choice of solvent can impact enzyme activity, stability, and substrate solubility. While solvent-free systems are preferred from a green chemistry perspective, organic solvents like hexane or toluene (B28343) are often used to dissolve substrates and facilitate the reaction.

Response Surface Methodology (RSM) is a common statistical technique used to model and optimize these multiple interacting parameters simultaneously, allowing for the efficient determination of the optimal conditions for maximum ester production.

Table 2: Research Findings on Optimization of Related Flavor Ester Synthesis

| Ester Product | Enzyme Used | Key Optimized Parameters | Achieved Yield/Conversion |

| Isoamyl Butyrate | Immobilized Candida antarctica Lipase B | Temperature: 50°C, Molar Ratio (Acid:Alcohol): 1:3, Enzyme Dose: 2% | 88.57% conversion |

| Methyl Butyrate | Purified Aspergillus fumigatus Lipase | Temperature: 40°C, Molar Ratio (Vinyl Butyrate:Methanol): 2:2, Reaction Time: 16h | 86% yield |

| Ethyl Butyrate | Candida rugosa Lipase | Lower temperatures favored esterification; inhibited by high butyric acid concentration. | N/A (Kinetic Study) |

| Isobutyl Acetate (B1210297) | Candida antarctica Lipase B | Temperature: 60°C, Molar Ratio (Acid:Alcohol): 1:1.5, Enzyme Load: 10 g/L | >95% conversion |

An alternative to using isolated enzymes is to engineer the metabolic pathways of microorganisms like Escherichia coli to produce esters directly from simple carbon sources like glucose. nih.gov This whole-cell biocatalysis approach integrates the synthesis of the necessary alcohol and acyl-CoA precursors with the final esterification step inside a single organism. E. coli is a preferred host for metabolic engineering due to its well-understood genetics, rapid growth, and ability to utilize a wide range of substrates. nih.gov

The core of this strategy involves introducing a heterologous enzyme capable of forming esters. Alcohol O-acyltransferases (AATs), which catalyze the reaction between an alcohol and an acyl-CoA, are commonly used for this purpose. nih.gov The gene encoding the AAT, such as ATF1 from Saccharomyces cerevisiae, is expressed in E. coli to provide the final catalytic step for ester synthesis. mdpi.com

Achieving high yields of a target ester requires extensive metabolic engineering to channel cellular resources towards the product and away from competing pathways. nih.gov Key strategies include:

Enhancing Precursor Supply: The production of both the alcohol and the acyl-CoA moieties must be optimized. For an ester like this compound, this would involve engineering pathways for both isobutanol (or a related alcohol) and methylacetyl-CoA (or a similar acyl-CoA). This is often achieved by:

Upregulating Amino Acid Biosynthesis: The native amino acid synthesis pathways of E. coli are powerful sources of precursors. For example, the valine and leucine biosynthesis pathways can be harnessed and extended to produce isobutanol and isoamyl alcohol, respectively. umn.edu

Increasing Acyl-CoA Pools: Strategies to increase the intracellular concentration of key precursors like acetyl-CoA are critical. This can involve redirecting carbon flux from central metabolism, for instance, by modulating the activity of enzymes like citrate synthase. mdpi.com

Eliminating Competing Pathways: To maximize carbon flux towards the desired ester, genes responsible for the production of competing byproducts (e.g., lactate, ethanol, acetate) are often deleted. umn.edu This prevents the diversion of valuable precursors and energy away from the target pathway.

Balancing Pathway Expression: The expression levels of the heterologous genes in the engineered pathway must be carefully balanced to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flow towards the final product. This is managed through the selection of promoters and ribosome binding sites of varying strengths. mdpi.com

Cofactor Engineering: Ensuring a sufficient supply of cofactors like NAD(P)H, which are required for many biosynthetic reactions, is crucial for maintaining high pathway flux.

The successful scale-up of microbial ester production from the lab to an industrial scale depends heavily on bioreactor design and operation. The bioreactor must provide a controlled environment that maintains optimal conditions for cell growth and product synthesis. microbenotes.com Key design considerations include:

Reactor Type: Stirred-tank bioreactors (STRs) are the most common type used for microbial fermentations due to their versatility and efficient mixing. latrobe.edu.au For enzymatic processes using immobilized catalysts, packed-bed reactors or membrane bioreactors may be employed to retain the enzyme and allow for continuous operation. nih.govusp.br

Aeration and Agitation: Adequate oxygen supply is critical for aerobic microorganisms like E. coli. The aeration system (spargers) and agitation system (impellers) must be designed to ensure efficient oxygen transfer from the gas phase to the liquid medium while minimizing shear stress that could damage the cells. kindle-tech.com

Process Control: Modern bioreactors are equipped with sensors to monitor and control critical parameters in real-time, including pH, temperature, dissolved oxygen, and substrate concentration. This allows for precise process management to maximize productivity.

For enzymatic synthesis specifically, membrane bioreactors offer the advantage of retaining the enzyme while continuously removing the product, which can help overcome product inhibition and shift the reaction equilibrium towards synthesis. mdpi.comresearchgate.net

Engineered Microbial Pathways for Ester Production (e.g., Escherichia coli)

Microbial Transformation and Degradation Studies

While specific studies on the microbial transformation and degradation of this compound are not extensively documented, the metabolic pathways for structurally similar short-chain branched esters can provide significant insights. Microbial systems possess a diverse array of enzymes, such as esterases and lipases, capable of hydrolyzing ester bonds, which is the likely initial step in the breakdown of this compound.

The biotransformation of this compound is predicted to commence with the enzymatic hydrolysis of the ester linkage, yielding isobutyric acid and methyl acetate. This reaction is catalyzed by non-specific esterases or lipases, which are ubiquitous in various microorganisms.

Following hydrolysis, the resulting isobutyric acid can be channeled into central metabolic pathways. For instance, in some microorganisms, isobutyrate can be converted to n-butyrate, which then enters fatty acid biosynthesis pathways. In Streptomyces fradiae, it has been observed that a significant portion of isobutyrate is transformed into butyrate and utilized for the synthesis of straight-chain fatty acids, while the remainder is incorporated into branched-chain fatty acids or degraded to propionate for the synthesis of odd-numbered fatty acids.

The methyl acetate formed can be further hydrolyzed by other esterases into methanol (B129727) and acetic acid, both of which are readily metabolized by a wide range of microorganisms. Acetic acid can be activated to acetyl-CoA and enter the citric acid cycle, while methanol can be oxidized to formaldehyde and formate, eventually being assimilated or completely oxidized to carbon dioxide.

The table below summarizes the potential enzymatic reactions and metabolic fates of this compound degradation products, based on known microbial metabolic pathways for analogous compounds.

| Substrate | Enzyme | Reaction | Product(s) | Metabolic Fate |

| This compound | Esterase/Lipase | Hydrolysis | Isobutyric acid, Methyl acetate | Further metabolism |

| Methyl acetate | Esterase | Hydrolysis | Methanol, Acetic acid | Central metabolism |

| Isobutyric acid | Various enzymes | Isomerization, Degradation | n-butyric acid, Propionyl-CoA | Fatty acid synthesis, Citric acid cycle |

| Acetic acid | Acyl-CoA synthetase | Thioesterification | Acetyl-CoA | Citric acid cycle, Biosynthesis |

| Methanol | Alcohol dehydrogenase | Oxidation | Formaldehyde | Assimilation, Detoxification |

This table presents a putative pathway for the microbial degradation of this compound based on known metabolic pathways of its constituent parts and analogous esters.

Interfacial biocatalysis in emulsion systems is a highly effective strategy for reactions involving hydrophobic substrates like this compound. In these systems, an aqueous phase containing the enzyme is emulsified with an organic phase containing the substrate, creating a large interfacial area where the enzymatic reaction occurs.

Lipases, which are commonly employed for ester synthesis and hydrolysis, exhibit a phenomenon known as interfacial activation. nih.gov The catalytic activity of these enzymes is significantly enhanced at the oil-water interface. nih.gov This is attributed to a conformational change in the enzyme's structure, which exposes the active site.

Emulsion-based systems, such as Pickering emulsions, offer several advantages for biocatalysis, including high interfacial area, enhanced mass transfer, and improved enzyme stability and reusability. acs.orgrsc.org The immobilization of enzymes at the oil-water interface in these systems has been shown to significantly increase catalytic activity compared to free enzymes in solution. acs.orgnih.gov

The efficiency of lipase-catalyzed reactions in biphasic systems can be influenced by various factors, including the choice of organic solvent, the water content, and the nature of the interface. The reaction rate in such systems can often be described by Michaelis-Menten kinetics, with the reaction proceeding at the interface between the aqueous and organic phases. nih.gov

The table below highlights key findings from studies on interfacial biocatalysis of esters in emulsion systems, which are relevant to the potential biocatalytic production or hydrolysis of this compound.

| Enzyme | Reaction | System | Key Finding | Reference |

| Candida sp. Lipase | Esterification of hexanoic acid and 1-hexanol | Water-in-oil Pickering emulsion | Immobilized enzyme showed 6.5 times higher specific activity than the free enzyme. | acs.org |

| Lipase | Hydrolysis of 2-naphthyl esters | Biphasic system (aqueous/organic) | The reaction occurs at the interface and follows Michaelis-Menten kinetics. | nih.gov |

| Thermomyces lanuginosus Lipase (TLL) | Synthesis of n-octyl oleate | Solvent-free system | Immobilized TLL showed high activity and could be recycled for twelve cycles without loss of activity. | nih.gov |

| Candida antarctica Lipase B (CALB) | Kinetic resolution of racemic esters | Thermoresponsive Pickering high internal phase emulsions | The system demonstrated better reaction efficiency and enantioselectivity compared to other systems. | rsc.org |

This table summarizes relevant research on interfacial biocatalysis that demonstrates the principles and advantages applicable to reactions involving esters like this compound.

Q & A

Q. What are the established synthetic routes for isobutyryl methylacetate, and how can their efficiency be experimentally validated?

this compound can be synthesized via esterification of isobutyric acid with methyl acetate or transesterification of methyl acetate with isobutyryl chloride. Efficiency validation involves monitoring reaction kinetics (e.g., via gas chromatography, GC) and optimizing parameters like catalyst loading, temperature, and molar ratios. For heterogeneous catalysis, reactor design (e.g., simulated moving-bed reactors) can enhance yield by integrating reaction and separation .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural confirmation?

Key techniques include:

- FTIR Spectroscopy : Identifies ester functional groups (C=O stretch at ~1720–1750 cm⁻¹) and confirms ester formation .

- GC-MS : Quantifies volatile products and detects impurities (e.g., unreacted acetic acid or isobutyryl chloride) .

- NMR : Resolves stereochemical ambiguities and confirms molecular structure via ¹H and ¹³C chemical shifts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound derivatives (e.g., isobutyryl chloride) are corrosive and flammable. Protocols include:

- Using fume hoods to avoid inhalation.

- Wearing acid-resistant gloves and eye protection.

- Storing away from oxidizers, strong bases, and moisture to prevent exothermic reactions .

Advanced Research Questions

Q. How can contradictory data on reaction yields in esterification processes be systematically resolved?

Contradictions often arise from variations in acid strength, solvent compatibility, or water content. A structured approach includes:

- Reaction Monitoring : Track intermediates via in-situ FTIR or GC to identify side reactions (e.g., hydrolysis) .

- Thermodynamic Modeling : Use tools like ASPEN Plus to simulate phase equilibria and optimize distillation parameters for product separation .

- Sensitivity Analysis : Test variables (e.g., feed composition in simulated moving-bed reactors) to isolate dominant factors .

Q. What methodologies enable the study of stereochemical outcomes in this compound derivatives?

- Chiral Chromatography : Resolves enantiomers using columns like Chiralcel OD-H.

- Cram’s Rule Application : Predicts nucleophilic addition stereochemistry (e.g., methylacetate addition to ketones) using steric hindrance models .

- Computational Chemistry : DFT calculations (e.g., Gaussian) model transition states to validate experimental stereochemical assignments .

Q. How can reactive distillation be optimized for large-scale synthesis of this compound?

Key strategies include:

- Catalytic Packing Design : Use structured packings (e.g., Sulzer Katapak-SP) to maximize surface area and reaction efficiency .

- Pressure-Temperature Profiling : Lower vacuum-side pressure enhances separation efficiency in azeotropic mixtures .